molecular formula C21H33NO6 B3999831 1-[2-[2-(3-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]piperidine;oxalic acid

1-[2-[2-(3-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]piperidine;oxalic acid

Cat. No.: B3999831
M. Wt: 395.5 g/mol
InChI Key: URXSAYLQODUJMR-UHFFFAOYSA-N
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Description

1-[2-[2-(3-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]piperidine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, an ethoxyethyl chain, and a phenoxy group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(3-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]piperidine;oxalic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-methyl-5-propan-2-ylphenol with ethylene oxide to form 3-methyl-5-propan-2-ylphenoxyethanol. This intermediate is then reacted with piperidine under specific conditions to yield the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(3-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]piperidine;oxalic acid undergoes various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the piperidine ring, to form reduced derivatives.

    Substitution: The ethoxyethyl chain and phenoxy group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents like thionyl chloride and bromine can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group can yield quinones, while reduction of the piperidine ring can produce piperidine derivatives.

Scientific Research Applications

1-[2-[2-(3-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]piperidine;oxalic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-[2-[2-(3-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]piperidine;oxalic acid involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes and receptors, modulating their activity. The piperidine ring can also influence the compound’s binding affinity and specificity for certain biological targets. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory activities.

Comparison with Similar Compounds

Similar Compounds

    1-[2-[2-(3-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]piperidine: This compound is similar but lacks the oxalic acid component.

    1-[2-[2-(3-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]morpholine: This compound has a morpholine ring instead of a piperidine ring.

Uniqueness

1-[2-[2-(3-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]piperidine;oxalic acid is unique due to the presence of both the piperidine ring and the oxalic acid component. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[2-[2-(3-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO2.C2H2O4/c1-16(2)18-13-17(3)14-19(15-18)22-12-11-21-10-9-20-7-5-4-6-8-20;3-1(4)2(5)6/h13-16H,4-12H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXSAYLQODUJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCOCCN2CCCCC2)C(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-[2-(3-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]piperidine;oxalic acid
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1-[2-[2-(3-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]piperidine;oxalic acid
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1-[2-[2-(3-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]piperidine;oxalic acid
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1-[2-[2-(3-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]piperidine;oxalic acid
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1-[2-[2-(3-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]piperidine;oxalic acid
Reactant of Route 6
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1-[2-[2-(3-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]piperidine;oxalic acid

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